2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Polymerization: The compound can undergo free radical polymerization to form polymers, which are useful in the production of hydrogels.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used under thermal or UV light conditions.
Major Products Formed
Hydrolysis: 2-methylprop-2-enoic acid and 2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethanol.
Polymerization: Cross-linked polymers suitable for hydrogel formation.
Scientific Research Applications
2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate is extensively used in scientific research due to its versatile properties:
Chemistry: As a monomer in the synthesis of hydrogels and other polymeric materials.
Biology: In the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: In the formulation of contact lenses and other ophthalmic devices.
Industry: In the production of coatings, adhesives, and sealants.
Mechanism of Action
The compound exerts its effects primarily through its ability to form cross-linked polymer networks. The ester and carbamate functional groups facilitate the formation of hydrogen bonds and covalent linkages, enhancing the mechanical strength and biocompatibility of the resulting hydrogels . The molecular targets include various cellular proteins and enzymes that interact with the polymer matrix, promoting cell adhesion and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate .
- 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl acrylate .
Uniqueness
2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate is unique due to its specific structural configuration, which imparts superior mechanical properties and biocompatibility compared to similar compounds. Its ability to form highly cross-linked networks makes it particularly suitable for applications in ophthalmic devices and tissue engineering .
Properties
IUPAC Name |
2-[1-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13(2)17-8-6-7-16(12-17)11-15(5)20-19(22)24-10-9-23-18(21)14(3)4/h6-8,12,15H,1,3,9-11H2,2,4-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBOEBFQGVFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(=C)C)NC(=O)OCCOC(=O)C(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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